molecular formula C18H17N3O2S B2937120 N-(2-ethoxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide CAS No. 710287-31-3

N-(2-ethoxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide

Cat. No.: B2937120
CAS No.: 710287-31-3
M. Wt: 339.41
InChI Key: HRVIBIUMPBXSRR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a phthalazine ring system linked via a sulfanyl group to an acetamide backbone, which is further substituted with a 2-ethoxyphenyl group. Its molecular formula is C₁₃H₁₄N₂O₃S₂, with a molecular weight of 310.39 g/mol . The ethoxy group at the phenyl ring and the phthalazin-1-ylsulfanyl moiety contribute to its unique electronic and steric properties, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-16-10-6-5-9-15(16)20-17(22)12-24-18-14-8-4-3-7-13(14)11-19-21-18/h3-11H,2,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVIBIUMPBXSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyphenol, is reacted with an appropriate acylating agent to form the ethoxyphenyl intermediate.

    Introduction of the Phthalazinylsulfanyl Group: The ethoxyphenyl intermediate is then reacted with a phthalazinylsulfanyl reagent under suitable conditions to introduce the phthalazinylsulfanyl group.

    Formation of the Acetamide Moiety: Finally, the compound is treated with an acetamide-forming reagent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Antimicrobial Acetamide Derivatives

  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl) analog (48): These compounds exhibit potent activity against gram-positive bacteria, attributed to the benzo[d]thiazole sulfonyl group and fluorinated/alkyl-substituted aryl rings.
  • The target compound’s acetamide core and phthalazine system may provide enhanced stability or reduced cytotoxicity compared to chalcones .

Anticancer Acetamide Derivatives

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38): This quinazoline sulfonyl derivative shows significant activity against HCT-1, SF268, and MCF-7 cancer cell lines. However, the ethoxyphenyl substituent could influence solubility or membrane permeability differently than methoxy groups .

Receptor-Targeted Derivatives

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: A specific FPR2 agonist with calcium mobilization and chemotaxis effects in neutrophils. The target compound’s phthalazine sulfanyl group may offer alternative receptor-binding profiles compared to pyridazinone-based ligands .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Bioactivity
Target Compound 310.39 2-ethoxyphenyl, phthalazin-1-ylsulfanyl Data not provided; inferred from analogs
Compound 47 ~450 (estimated) Benzo[d]thiazole sulfonyl, difluorophenyl Gram-positive antibacterial
Compound 38 ~450 (estimated) Quinazoline sulfonyl, methoxyphenyl Anticancer (HCT-1, MCF-7)
FPR2 Agonist ~400 (estimated) Pyridazinone, bromophenyl Neutrophil chemotaxis activation
  • Toxicity : Safety data for the target compound is unavailable, but related acetamides (e.g., N-Phenyl-2-(piperazin-1-yl)acetamide) require precautions for inhalation and skin contact, suggesting similar handling protocols .

Biological Activity

N-(2-ethoxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-bromoacetyl derivatives with various aryl amines under controlled conditions. The final compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring that the desired structure is achieved.

Key Structural Features:

  • Molecular Formula: C18H20N2O2S
  • Molecular Weight: 342.43 g/mol
  • Functional Groups: Contains an ethoxy group, a phthalazin moiety, and a sulfanyl linkage.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and antioxidant.

Enzyme Inhibition

One of the primary areas of research involves the compound's ability to inhibit specific enzymes. Studies have shown that derivatives similar to this compound exhibit significant inhibitory effects on urease and butyrylcholinesterase.

Compound Enzyme IC50 (µM) Reference
7dUrease19.5 ± 0.12
7gButyrylcholinesterase21.1 ± 0.68

These results indicate that compounds with similar scaffolds may serve as potential therapeutic agents for conditions related to enzyme overactivity.

Antioxidant Activity

In addition to enzyme inhibition, this compound has demonstrated antioxidant properties. The antioxidant activity is often measured using colorimetric assays, comparing the effectiveness of the compound against established standards like butylated hydroxyanisole (BHA).

Compound Antioxidant Activity Reference
7dEffective antioxidant agent

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound:

  • Docking Studies: Molecular docking simulations have suggested that this compound can effectively bind to target enzymes, indicating a mechanism for its inhibitory effects.
  • In Vivo Studies: Preliminary in vivo studies on similar compounds have shown promising results in reducing symptoms associated with enzyme-related disorders, although further research is needed to confirm these findings.
  • Cytotoxicity Assessments: The cytotoxic effects of related compounds have been evaluated in various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells.

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